![molecular formula C17H19N B232176 N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by researchers at the pharmaceutical company Schering-Plough. Since then, it has been extensively studied for its potential use in scientific research.
Mechanism of Action
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking its downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic action at the dopamine D1 receptor. It has been shown to decrease the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions involved in reward and motivation. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor blockade without interfering with other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Future Directions
There are several future directions for research involving N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine. One area of interest is the potential use of this compound as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds that target the dopamine D1 receptor with greater selectivity and efficacy. Finally, there is ongoing research into the role of the dopamine D1 receptor in various physiological and pathological processes, which may lead to new insights into the underlying mechanisms of these processes.
Synthesis Methods
The synthesis of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine involves several steps. The first step is the preparation of the starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The resulting dihydro compound is then treated with methylamine to form the final product, this compound.
Scientific Research Applications
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used to investigate the involvement of the dopamine D1 receptor in reward, motivation, learning, and memory. It has also been used to study the role of the dopamine D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(6,11-dihydro-5H-dibenzo[1,2-a:1//',2//'-e][7]annulen-11-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H19N/c1-18-12-17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3 |
InChI Key |
KRGZWDPNVIINFY-UHFFFAOYSA-N |
SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Canonical SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


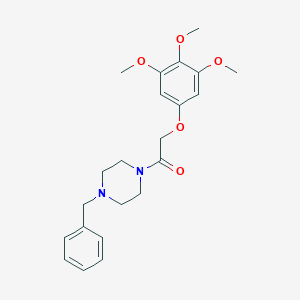
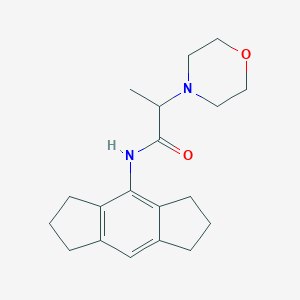
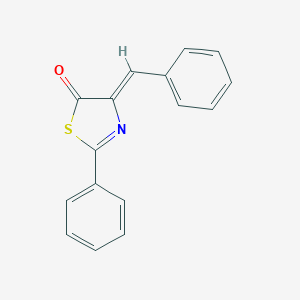

![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
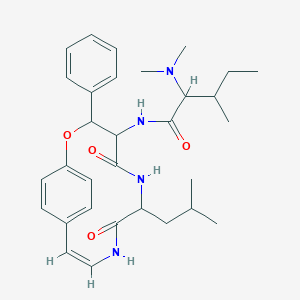
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)

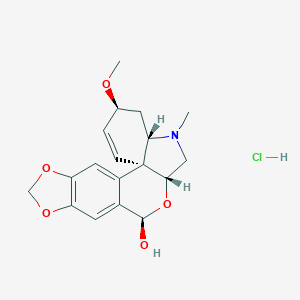
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
